![molecular formula C20H26N6O2 B5667351 2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, particularly those with a diazaspiro[4.5]decan backbone, involves strategies aiming to introduce various substituents to achieve desired pharmacological effects. For instance, Caroon et al. (1981) prepared a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents for antihypertensive activity screening (Caroon et al., 1981). This approach typically involves multi-step synthesis, starting from readily available starting materials, leading to the targeted spirocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is characterized by X-ray crystallography, providing insights into their three-dimensional conformations. These studies are crucial for understanding the relationship between the molecular structure and the observed pharmacological activity. For example, studies by Konovalova et al. (2013) on five-membered 2,3-dioxo heterocycles offer insights into the structural aspects of related compounds (Konovalova et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various reactions, such as cycloadditions, which are often employed to construct the spirocyclic framework. The reactivity can be influenced by the nature of substituents, which can direct the course of reactions and affect the yield and selectivity of the desired products. The work by Farag et al. (2008) on diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives showcases typical reactions utilized in synthesizing structurally complex spirocyclic compounds (Farag et al., 2008).
Propiedades
IUPAC Name |
2-ethyl-8-[4-[(5-methyltetrazol-1-yl)methyl]benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-24-14-20(12-18(24)27)8-10-25(11-9-20)19(28)17-6-4-16(5-7-17)13-26-15(2)21-22-23-26/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMQKKYWXOILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=NN=N4)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.